2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Overview
Description
“2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate”, also known as m-PEG4-Tos, is a PEG linker containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of “2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” can be achieved from TRIETHYLENE GLYCOL MONOMETHYL ETHER and p-Toluenesulfonic acid .Molecular Structure Analysis
The molecular formula of “2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is C14H22O6S . The InChI string representation of its structure is InChI=1S/C14H22O6S/c1-13-3-5-14 (6-4-13)21 (15,16)20-12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3 .Chemical Reactions Analysis
The tosyl group in “2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of “2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is 318.39 g/mol . It has a computed XLogP3 value of 1 .Scientific Research Applications
1. Thermochemistry and Molecular Interactions
Research on methoxyphenols, which are structurally related to the compound , has delved into their thermochemical properties and their ability to form strong hydrogen bonds. Studies have shown that these compounds are significant in understanding the behavior of antioxidants and biologically active molecules in various states of matter. Thermodynamic properties like enthalpies of formation and vaporization have been extensively studied, providing insight into their stability and reactivity under different conditions (Varfolomeev et al., 2010).
2. Electrosynthesis and Characterization of Polymers
Polymers derived from methoxybenzene compounds have been synthesized and characterized, revealing their solubility in organic solvents and structural properties through spectroscopic methods. Such research has implications for developing new materials with specific electrical and optical properties, highlighting the versatility of these compounds in material science (Moustafid et al., 1991).
3. Luminescent Properties of Coordination Polymers
The synthesis of luminescent coordination polymers using hydroxybenzenesulfonate derivatives showcases the potential of these compounds in creating materials with novel optical properties. Such materials are of interest for applications in sensors, lighting, and display technologies, demonstrating the compound's relevance in advanced technological applications (Yang et al., 2008).
4. Catalytic Applications in Organic Synthesis
Studies on sulfonated Schiff base copper(II) complexes illustrate the catalytic efficiency of compounds containing sulfonate groups in alcohol oxidation. This research underscores the utility of these compounds in organic synthesis, particularly in selective oxidation reactions, which are crucial for the chemical industry (Hazra et al., 2015).
5. Electrochemical Applications in Energy Storage
Research involving dialkoxybenzene additives in lithium-ion batteries for overcharge protection highlights the importance of such compounds in enhancing the safety and efficiency of energy storage technologies. The study demonstrates the dual functionality of these additives in preventing runaway oxidation and improving the solid electrolyte interphase, which is critical for the longevity and performance of batteries (Zhang et al., 2018).
properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6S/c1-13-3-5-14(6-4-13)21(15,16)20-12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDNRKGPFWUYIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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